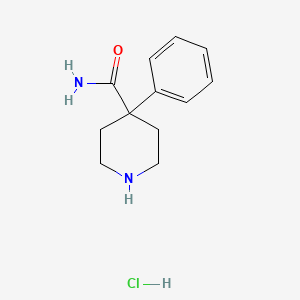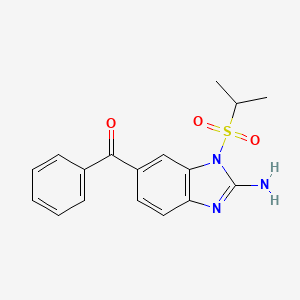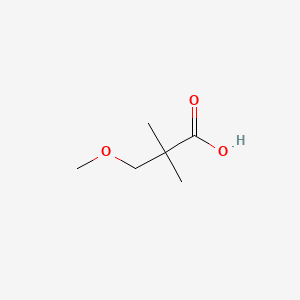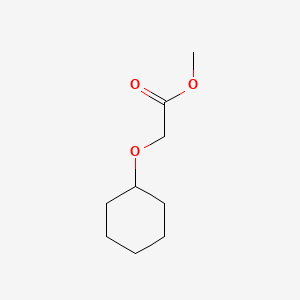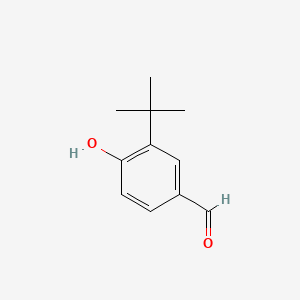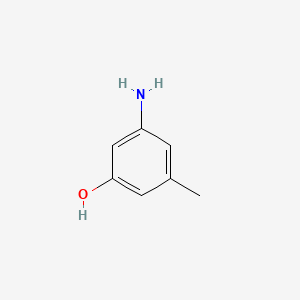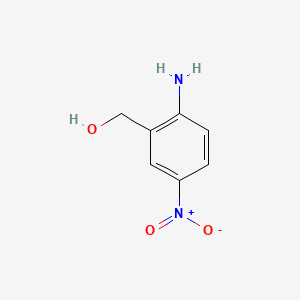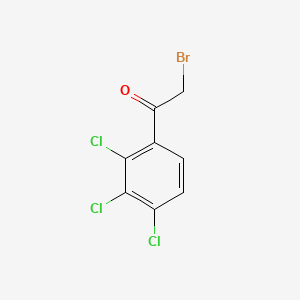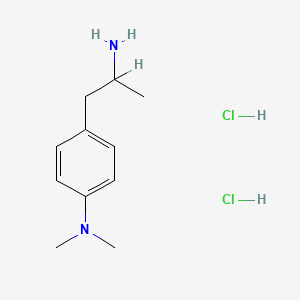
4-(2-aminopropyl)-N,N-dimethylaniline dihydrochloride
Übersicht
Beschreibung
4-(2-aminopropyl)-N,N-dimethylaniline dihydrochloride is a useful research compound. Its molecular formula is C11H20Cl2N2 and its molecular weight is 251.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Metabolism and Carcinogenic Properties
4-(2-aminopropyl)-N,N-dimethylaniline dihydrochloride, related to 3:4-dimethylaniline, has been studied for its metabolism and potential carcinogenic properties. Boyland and Sims (1959) found that this compound can increase the incidence of pituitary gland tumors in rats and is metabolized in specific ways in these animals (Boyland & Sims, 1959).
Photochemical Transformations
Research by Williams et al. (1965) on 4′-amino-substituted trans-2-styrylpyridine, which shares structural similarities with this compound, indicates that such compounds undergo photochemical transformations, including isomerization and dimerization under ultraviolet irradiation (Williams, Carlson, Adel, & Reynolds, 1965).
Frustrated Lewis Pair Behavior
The compound's analog, N,N-dimethylaniline, exhibits interesting reactions with Lewis acids, demonstrating what is known as "frustrated Lewis pair behavior". This interaction is crucial in understanding the compound's reactivity and potential applications in organometallic chemistry (Voss, Mahdi, Otten, Fröhlich, Kehr, Stephan, & Erker, 2012).
Crystal Engineering
Studies on crystal engineering, involving compounds such as 4-ethynyl-N,N-dimethylaniline, provide insights into the molecular and crystal structures of these substances, which is vital for materials science and molecular design (Batsanov et al., 2006).
Genotoxic Impurities in Pharmaceuticals
The compound's derivative, N, N-dimethylaniline, is identified as a potentially genotoxic impurity in pharmaceutical materials like Alogliptin, highlighting its significance in pharmaceutical quality control and safety assessment (Al‐Sabti & Harbali, 2021).
Cathodic Reduction Studies
Research into the cathodic reduction of 4-nitroso-N,N-dimethylaniline, closely related to this compound, provides insights into the electrochemical properties and potential applications in synthesis and material processing (Polat, Aksu, & Pekel, 2000).
Wirkmechanismus
Target of Action
The primary target of 4-(2-aminopropyl)-N,N-dimethylaniline dihydrochloride, also known as Hydroxyamphetamine, is the adrenergic nerve terminals. It acts as an indirect sympathomimetic agent . The compound is primarily used in eye drops for diagnostic purposes, specifically for the diagnosis of Horner’s syndrome, which is characterized by nerve lesions .
Mode of Action
Hydroxyamphetamine causes the release of norepinephrine from adrenergic nerve terminals, resulting in mydriasis (pupil dilation) . This interaction with its targets leads to changes in the eye, specifically dilation of the pupil, which is useful for diagnostic tests .
Biochemical Pathways
The affected biochemical pathway involves the release of norepinephrine from adrenergic nerve terminals . This release of norepinephrine leads to mydriasis, which is the downstream effect of this pathway .
Pharmacokinetics
The compound is intended for local use only, specifically for ophthalmic use . Therefore, its absorption, distribution, metabolism, and excretion (ADME) properties are localized to the site of application . The impact on bioavailability is also localized to the site of application .
Result of Action
The result of the compound’s action is the dilation of the pupil (mydriasis), which is useful for diagnostic tests . This allows for a better examination of the back of the eye .
Action Environment
The action of the compound is influenced by the environment in which it is used. As it is intended for local use only, specifically for ophthalmic use , the environment of the eye can influence the compound’s action, efficacy, and stability.
Biochemische Analyse
Biochemical Properties
4-(2-aminopropyl)-N,N-dimethylaniline dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidase (MAO) enzymes, which are responsible for the breakdown of monoamines. The interaction with MAO can influence the levels of neurotransmitters in the brain, thereby affecting mood and behavior . Additionally, this compound can bind to serotonin receptors, impacting serotonin signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the cAMP signaling pathway, which plays a crucial role in regulating cellular responses to hormones and other extracellular signals . Furthermore, this compound can alter gene expression by interacting with transcription factors, leading to changes in the production of specific proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, leading to their activation or inhibition. For instance, it acts as an agonist at serotonin receptors, enhancing serotonin signaling . Additionally, it can inhibit the activity of certain enzymes, such as MAO, thereby increasing the levels of monoamines in the brain . These interactions can result in significant changes in cellular function and behavior.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure can lead to changes in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance neurotransmitter signaling and improve cognitive function . At high doses, it can lead to toxic effects, such as neurotoxicity and behavioral changes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound can also affect metabolic flux and alter the levels of various metabolites in the body . These interactions can have significant implications for its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes by monoamine transporters, which facilitate its uptake into neurons . Once inside the cells, it can bind to intracellular proteins, affecting its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be targeted to specific compartments or organelles within the cell through post-translational modifications and targeting signals . For example, it has been observed to localize to the mitochondria, where it can influence mitochondrial function and energy production .
Eigenschaften
IUPAC Name |
4-(2-aminopropyl)-N,N-dimethylaniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2.2ClH/c1-9(12)8-10-4-6-11(7-5-10)13(2)3;;/h4-7,9H,8,12H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQNCALMMPMUFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)N(C)C)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10971272 | |
| Record name | 4-(2-Aminopropyl)-N,N-dimethylaniline--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10971272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55875-55-3 | |
| Record name | Phenethylamine, 4-dimethylamino-alpha-methyl-, dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055875553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-Aminopropyl)-N,N-dimethylaniline--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10971272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







